molecular formula C17H25BFNO2 B1442747 1-(5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine CAS No. 1667753-41-4

1-(5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine

Cat. No.: B1442747
CAS No.: 1667753-41-4
M. Wt: 305.2 g/mol
InChI Key: DFKWTHIXYRCDJX-UHFFFAOYSA-N
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Description

“1-(5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The compound also contains a boronic acid pinacol ester group, which is a significant reaction intermediate in organic synthesis reactions .


Synthesis Analysis

The compound is obtained through a two-step substitution reaction . The structure of the compound is verified by Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectrometry (MS) .


Molecular Structure Analysis

The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .


Chemical Reactions Analysis

The compound, as a boronic acid pinacol ester, has many applications in carbon-carbon coupling and carbon heterocoupling reactions . It is stable to water and air and is one of the important nucleophiles in the Suzuki reaction .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a compound structurally related to 1-(5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine, has been synthesized through a three-step substitution reaction. The structures were confirmed using various spectroscopic methods and X-ray diffraction. Density functional theory (DFT) was used to calculate molecular structures, showing consistency with crystal structures obtained from X-ray diffraction. This study highlights the synthesis route and structural confirmation of compounds involving the dioxaborolan-yl group (Huang et al., 2021).

  • DFT and Crystallographic Analysis : A similar study involved detailed crystallographic and conformational analyses of the compound, further validated by DFT calculations. This research provides insights into the molecular electrostatic potential and frontier molecular orbitals, revealing some physicochemical properties of the compounds (Huang et al., 2021).

Polymer Synthesis and Properties

  • Polymers with IsoDPP Units : A study on polymers containing isoDPP units, which include tetramethyl-1,3,2-dioxaborolan-yl groups, describes their synthesis, solubility, and color properties. These polymers, synthesized via palladium-catalyzed polycondensation, were found to be deeply colored and soluble in common organic solvents (Welterlich, Charov & Tieke, 2012).

  • Luminescent Conjugated Polymers : Research on conjugated polymers alternating between diketo-pyrrolopyrrole (DPP) units and various aromatic units, including tetramethyl-1,3,2-dioxaborolan-yl groups, has been conducted. These polymers exhibited brilliant red colors and were prepared through Suzuki polycondensation reactions (Zhu, Rabindranath, Beyerlein & Tieke, 2007).

Fluorescence and Detection Applications

  • Fluorescent Probe Development : A near-infrared fluorescence off-on probe, incorporating tetramethyl-1,3,2-dioxaborolan-yl groups, was developed for benzoyl peroxide detection in real samples and fluorescence imaging in living cells and zebrafish. This demonstrates the use of such compounds in developing sensitive and selective probes for biological and chemical detection (Tian et al., 2017).

Properties

IUPAC Name

1-[[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BFNO2/c1-16(2)17(3,4)22-18(21-16)15-8-7-14(19)11-13(15)12-20-9-5-6-10-20/h7-8,11H,5-6,9-10,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKWTHIXYRCDJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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